molecular formula C35H43KN2O10S2 B15124338 potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

Cat. No.: B15124338
M. Wt: 755.0 g/mol
InChI Key: OSKVZICMPOKGMR-UHFFFAOYSA-M
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Description

Potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate is a useful research compound. Its molecular formula is C35H43KN2O10S2 and its molecular weight is 755.0 g/mol. The purity is usually 95%.
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Biological Activity

Potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate (commonly referred to as the compound) is a complex organic molecule with significant biological potential. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C32H38N2O8S2K
  • Molecular Weight : 680.9 g/mol
  • IUPAC Name : potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
  • SMILES Representation : CC1(C2=C(C=CC(=C2)S(=O)(=O)[O−])N+C)C.[K+]

The compound exhibits its biological activity primarily through its interactions with cellular signaling pathways. It has been found to modulate various enzyme activities and receptor functions which are crucial for cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes like HSET (KIFC1), which is involved in mitotic spindle formation in cancer cells. This inhibition can lead to increased multipolarity in mitotic spindles, ultimately causing cell death in cancerous cells .
  • Fluorescent Properties : As a sulfonate derivative, it possesses fluorescent properties that can be utilized in imaging techniques for tracking cellular processes .

Anticancer Activity

Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on centrosome-amplified human cancer cells by inducing multipolar mitotic spindles when treated with concentrations as low as 15 μM .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineConcentration (μM)Effect Observed
DLD1 (colon cancer)15Induced multipolar mitotic spindles
Various cancer types200Significant inhibition of cell growth
Fluorescent imagingN/AEffective tracking of cellular processes

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Cancer Treatment :
    • A study involving DLD1 human colon cancer cells treated with the compound showed enhanced multipolarity leading to increased cell death compared to untreated controls. This suggests a promising avenue for developing new anticancer therapies targeting centrosome amplification.
  • Fluorescent Tracing :
    • In research focused on cellular imaging, the compound's fluorescent properties allowed for effective tracking of intracellular dynamics, providing insights into cellular behavior under various conditions.

Properties

Molecular Formula

C35H43KN2O10S2

Molecular Weight

755.0 g/mol

IUPAC Name

potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C35H44N2O10S2.K/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41;/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47);/q;+1/p-1

InChI Key

OSKVZICMPOKGMR-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]

Origin of Product

United States

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